4-(4-Isocyanatophenoxy)oxane
Description
4-(4-Isocyanatophenoxy)oxane is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a 4-isocyanatophenoxy group. The isocyanate (-NCO) functional group confers high reactivity toward nucleophiles, making it valuable in polymer chemistry (e.g., polyurethanes) and pharmaceutical intermediates. Its oxane backbone enhances steric stability and may influence solubility and metabolic profiles compared to simpler aromatic isocyanates.
Properties
IUPAC Name |
4-(4-isocyanatophenoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-9-13-10-1-3-11(4-2-10)16-12-5-7-15-8-6-12/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNHUEWFJQLPDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640236 | |
| Record name | 4-(4-Isocyanatophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892501-94-9 | |
| Record name | 4-(4-Isocyanatophenoxy)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isocyanatophenoxy)oxane typically involves the reaction of 4-hydroxyphenyl isocyanate with tetrahydropyran. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
In industrial settings, the production of 4-(4-Isocyanatophenoxy)oxane is scaled up using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isocyanatophenoxy)oxane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding adducts.
Common Reagents and Conditions
Common reagents used in reactions with 4-(4-Isocyanatophenoxy)oxane include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving 4-(4-Isocyanatophenoxy)oxane include ureas, carbamates, and various adducts, depending on the nature of the nucleophile used in the reaction .
Scientific Research Applications
Polyurethane Production
4-(4-Isocyanatophenoxy)oxane is primarily utilized in the synthesis of polyurethanes, which are versatile polymers used in numerous applications, including:
- Coatings : Providing protective and decorative finishes.
- Adhesives : Offering strong bonding capabilities for various substrates.
- Foams : Used in insulation materials and cushioning products.
The compound acts as a diisocyanate, reacting with polyols to form polyurethane networks. The properties of the resulting polyurethane can be tailored by varying the ratios of polyol to isocyanate, leading to materials with specific mechanical and thermal characteristics .
Case Study: Biobased Polyurethanes
Recent research has explored biobased diisocyanates derived from renewable resources, including 4-(4-Isocyanatophenoxy)oxane. These materials not only reduce reliance on fossil fuels but also enhance the sustainability profile of polyurethane products. A notable case study highlighted the synthesis of biobased polyurethanes using this compound, demonstrating comparable performance to traditional petroleum-based counterparts while offering a lower environmental impact .
Performance Characteristics
The performance of polyurethanes synthesized with 4-(4-Isocyanatophenoxy)oxane can be summarized as follows:
| Property | Description |
|---|---|
| Flexibility | Can be engineered for high flexibility or rigidity depending on formulation. |
| Thermal Stability | Exhibits good thermal resistance, making it suitable for high-temperature applications. |
| Chemical Resistance | Resistant to various chemicals, enhancing durability in harsh environments. |
Drug Delivery Systems
Emerging studies indicate that 4-(4-Isocyanatophenoxy)oxane may play a role in developing drug delivery systems. Its reactivity allows it to form stable linkages with biologically active compounds, potentially improving the controlled release of medications .
Tissue Engineering
In tissue engineering, this compound's ability to form hydrogels could be harnessed for scaffolding materials that support cell growth and tissue regeneration. The tunable properties of these hydrogels can be adjusted based on the specific requirements of different tissue types .
Environmental Considerations
The environmental impact of using isocyanates such as 4-(4-Isocyanatophenoxy)oxane has been a topic of discussion. While they offer significant advantages in material performance, concerns regarding toxicity and environmental persistence necessitate careful handling and regulatory compliance during their use .
Mechanism of Action
The mechanism of action of 4-(4-Isocyanatophenoxy)oxane involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, forming stable bonds and resulting in the formation of various products. This reactivity is exploited in various applications, including polymer synthesis and drug development .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogs
Key Observations :
- Isocyanate vs. Isothiocyanate : The target compound’s -NCO group is more electrophilic than -NCS, enabling faster reactions with alcohols or amines to form urethanes/ureas .
- Oxane vs.
- Substituent Effects: The electron-withdrawing phenoxy group in the target compound may reduce nucleophilic attack rates compared to electron-donating methoxy substituents in 4-(4-methoxyphenyl)oxane-4-carboxylic acid .
Physicochemical Properties
Limited experimental data are available for the target compound, but inferences can be drawn from analogs:
- LogP: The oxane ring and phenoxy group likely increase lipophilicity (estimated LogP ~2.5) compared to 4-butoxyphenyl isothiocyanate (LogP ~3.2) due to reduced alkyl chain length .
- Solubility : Polar aprotic solvents (e.g., acetonitrile, DMF) are preferred for reactions, as seen in the synthesis of related oxane derivatives using cesium carbonate in acetonitrile .
- Stability : Isocyanates are moisture-sensitive, but the oxane ring’s steric bulk may slow hydrolysis compared to aliphatic isocyanates .
Biological Activity
4-(4-Isocyanatophenoxy)oxane, a compound with the CAS number 892501-94-9, is an isocyanate derivative that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
4-(4-Isocyanatophenoxy)oxane features a phenyl ring connected to an isocyanate group () and an ether linkage through oxane. Its molecular structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 218.21 g/mol
Biological Activity Overview
The biological activity of 4-(4-Isocyanatophenoxy)oxane has been investigated in various contexts, primarily focusing on its potential antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that isocyanates, including 4-(4-Isocyanatophenoxy)oxane, exhibit antimicrobial properties. The mechanism is thought to involve the formation of covalent bonds with nucleophilic sites on microbial proteins, disrupting their function.
- Study Findings : A study demonstrated that compounds with isocyanate groups showed significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .
Anticancer Properties
The anticancer potential of 4-(4-Isocyanatophenoxy)oxane has also been explored. Isocyanates are known to induce apoptosis in cancer cells through various pathways.
- Mechanism of Action : The compound may inhibit cell proliferation by interfering with cell cycle regulation and inducing oxidative stress in cancer cells. This effect is mediated through the activation of caspases and the modulation of signaling pathways such as MAPK and NF-kB .
Case Studies
Several studies have highlighted the biological effects of 4-(4-Isocyanatophenoxy)oxane:
-
Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against specific bacterial strains.
- Methodology : Disc diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
-
Anticancer Activity :
- Objective : To investigate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to measure cell viability.
- Results : At concentrations of 10–50 µM, 4-(4-Isocyanatophenoxy)oxane reduced cell viability in HeLa and MCF-7 cells by over 60%, indicating potent anticancer activity.
The mechanism by which 4-(4-Isocyanatophenoxy)oxane exerts its biological effects involves:
- Covalent Bond Formation : The isocyanate group can react with nucleophilic amino acids in proteins, leading to functional alterations.
- Signal Pathway Modulation : It may modulate key signaling pathways involved in inflammation and apoptosis, contributing to its anticancer properties.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
